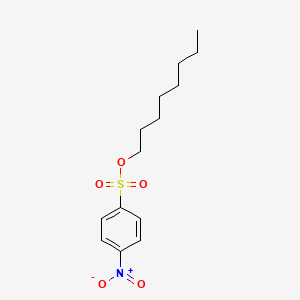
5-Amino-3,4,6-trichloropyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3,4,6-trichloropyridine-2-carboxylic acid, also known as Picloram, is a chlorinated derivative of picolinic acid. It is a systemic herbicide widely used for controlling woody plants and broad-leaved weeds. This compound belongs to the pyridine family of herbicides and is known for its persistence in the environment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3,4,6-trichloropyridine-2-carboxylic acid typically involves the chlorination of picolinic acid derivatives. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions on the pyridine ring .
Industrial Production Methods: Industrial production of this compound involves large-scale chlorination processes, often carried out in specialized reactors to handle the corrosive nature of chlorinating agents. The process is optimized to achieve high yields and purity, with subsequent purification steps to remove any by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Amino-3,4,6-trichloropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups replacing the chlorine atoms .
Wissenschaftliche Forschungsanwendungen
5-Amino-3,4,6-trichloropyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on plant growth and development, particularly in the context of herbicide action.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Employed in the formulation of herbicidal products for agricultural use.
Wirkmechanismus
The mechanism of action of 5-Amino-3,4,6-trichloropyridine-2-carboxylic acid involves mimicking plant growth hormones called auxins. This leads to abnormal growth patterns in plants, ultimately causing their death. The compound is absorbed by the foliage, stem, or roots and is transported throughout the plant, disrupting normal cellular processes .
Vergleich Mit ähnlichen Verbindungen
- 4-Amino-3,5,6-trichloropicolinic acid
- 3,5,6-Trichloro-4-aminopicolinic acid
- 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram)
Uniqueness: 5-Amino-3,4,6-trichloropyridine-2-carboxylic acid is unique due to its specific chlorination pattern, which imparts distinct herbicidal properties. Its persistence in the environment and effectiveness against a wide range of plant species make it a valuable tool in agricultural weed management .
Eigenschaften
CAS-Nummer |
73455-29-5 |
|---|---|
Molekularformel |
C6H3Cl3N2O2 |
Molekulargewicht |
241.5 g/mol |
IUPAC-Name |
5-amino-3,4,6-trichloropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3Cl3N2O2/c7-1-2(8)4(6(12)13)11-5(9)3(1)10/h10H2,(H,12,13) |
InChI-Schlüssel |
ZCCDFFGVIFUQNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(N=C1Cl)C(=O)O)Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Spiro[4.5]deca-6,9-dien-8-one, 6,10-dimethyl-](/img/structure/B14457770.png)
![1-[(Oxolan-2-yl)methyl]-1H-imidazole](/img/structure/B14457774.png)
![methyl N-cyano-N'-[4-(diethylamino)phenyl]carbamimidothioate](/img/structure/B14457778.png)




![7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14457816.png)


![2-Bromo-3-[(2-bromoprop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14457843.png)
